molecular formula C20H28Cl3N3O B8194961 (9R)-6'-Methoxycinchonan-9-amine trihydrochloride

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride

Cat. No. B8194961
M. Wt: 432.8 g/mol
InChI Key: GZXDEKGNTLNSGM-NJXLIEGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9R)-6'-Methoxycinchonan-9-amine trihydrochloride is a useful research compound. Its molecular formula is C20H28Cl3N3O and its molecular weight is 432.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9R)-6'-Methoxycinchonan-9-amine trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9R)-6'-Methoxycinchonan-9-amine trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Small et al. (1979) found that 6'-hydroxycinchonine, a compound similar to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride", has comparable antiarrhythmic potencies to quinidine but with less acute toxicity. This makes it a potential candidate for treating heart rhythm disturbances (Small et al., 1979).

  • Roggen and Gundersen (2008) synthesized various derivatives of N-Methoxy-9-methyl-9H-purin-6-amines, including compounds with structural similarities to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". These compounds showed variations in amino/imino tautomer ratios and were useful in synthesizing N-7- and N6-benzylated compounds (Roggen & Gundersen, 2008).

  • Jasztold-Howorko et al. (1994) discussed the antitumor activity of 9-hydroxy-5,6-dimethyl-1-[N-[2-(dimethylamino)ethyl]carbamoyl]-olivacine, a compound with a structure that may be relevant to the study of "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". It showed promising results in vivo against P388 leukemia and colon 38 models (Jasztold-Howorko et al., 1994).

  • Sinha et al. (1976) explored the use of spin-labeled 9-aminoacridines, which are structurally similar to "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride". These compounds were identified as potential probes for nucleic acids due to their ability to cause DNA unwinding and stimulate various enzyme systems (Sinha et al., 1976).

  • Afzaletdinova et al. (2015) investigated triacylated pentaethylenehexamine trihydrochloride for its effectiveness in extracting rhodium(III) from hydrochloric acid solutions. This study may provide insights into the extraction capabilities of related compounds like "(9R)-6'-Methoxycinchonan-9-amine trihydrochloride" (Afzaletdinova et al., 2015).

properties

IUPAC Name

(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.3ClH/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3;3*1H/t13-,14-,19+,20+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDEKGNTLNSGM-NJXLIEGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 2
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 3
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 4
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 5
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride
Reactant of Route 6
(9R)-6'-Methoxycinchonan-9-amine trihydrochloride

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